A Comprehensive Technical Guide to Aluminum Perchlorate Nonahydrate (CAS No. 81029-06-3)
A Comprehensive Technical Guide to Aluminum Perchlorate Nonahydrate (CAS No. 81029-06-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Utility of a Versatile Inorganic Reagent
Aluminum perchlorate nonahydrate, identified by CAS number 81029-06-3, is a powerful inorganic oxidizing agent and a potent Lewis acid. While not an active pharmaceutical ingredient itself, its unique chemical properties make it a valuable reagent in various facets of chemical research and synthesis that are foundational to drug discovery and development. This guide provides an in-depth exploration of its core properties, structure, and applications, offering both established knowledge and practical insights for laboratory professionals. We will delve into its role in analytical chemistry, specifically potentiometric analysis, and explore its growing utility as a catalyst in organic synthesis, a field critical for the creation of novel therapeutic agents.
Section 1: Physicochemical and Structural Characteristics
Aluminum perchlorate nonahydrate is a white, crystalline, and hygroscopic solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 81029-06-3 | [2] |
| IUPAC Name | aluminum;triperchlorate;nonahydrate | [1] |
| Molecular Formula | Al(ClO₄)₃•9H₂O | [3] |
| Molecular Weight | 487.47 g/mol | [3] |
| Appearance | White to off-white, moist crystalline solid | [4] |
| Melting Point | 82 °C (decomposes) | [2][4] |
| Density | Approximately 2 g/cm³ | [4] |
| Solubility | Soluble in water and ethanol | [2] |
| InChI Key | CYRDFMGMNQJULY-UHFFFAOYSA-K | [5] |
| SMILES | O.O.O.O.O.O.O.O.O.[Al+3].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | [5] |
In-depth Structural Analysis: The Hexaaquaaluminum(III) Complex
The structure of aluminum perchlorate nonahydrate is more accurately represented as ₃·3H₂O.[2] In its crystalline form, the central aluminum(III) ion is coordinated by six water molecules, forming an octahedral hexaaquaaluminum(III) complex cation, [Al(H₂O)₆]³⁺.[2][6] The three perchlorate anions (ClO₄⁻) act as counter-ions, and an additional three water molecules are present as water of crystallization within the trigonal crystal lattice.[2]
The high charge density of the Al³⁺ ion strongly polarizes the coordinated water molecules, which is a key factor in its chemical behavior, particularly its acidity in aqueous solutions.[7][8]
Caption: Structure of Aluminum Perchlorate Nonahydrate.
Spectroscopic Profile
-
Infrared (IR) Spectroscopy: The FTIR spectrum of aluminum perchlorate nonahydrate is characterized by strong, broad peaks corresponding to the vibrations of the perchlorate anion (ClO₄⁻) and the coordinated water molecules. Key vibrational modes for the perchlorate ion include a non-degenerate stretching vibration around 928 cm⁻¹ and triply degenerate vibrations at approximately 1064 cm⁻¹ and 621 cm⁻¹.[1][9] The presence of water is indicated by a band around 3580 cm⁻¹, attributed to O-H stretching in water molecules hydrogen-bonded to the perchlorate anion.[10]
-
Raman Spectroscopy: In Raman spectra, the hexaaquaaluminum(III) ion exhibits a weak, polarized band at 525 cm⁻¹ (ν₁(a₁g)), and two depolarized modes at 438 cm⁻¹ (ν₂(e_g)) and 332 cm⁻¹ (ν₅(f₂g)).[11] The perchlorate anion shows a very strong, sharp, and highly polarized symmetric stretching mode (ν₁) near 932-935 cm⁻¹.[10]
Section 2: Synthesis and Thermal Stability
Laboratory-Scale Synthesis
A common and straightforward method for the preparation of aluminum perchlorate nonahydrate involves the reaction of aluminum hydroxide with perchloric acid.[2]
Reaction: Al(OH)₃ + 3 HClO₄ + 6 H₂O → ₃·3H₂O
A patented method provides a more detailed procedure:
-
Preparation of Aluminum Hydroxide: A solution of aluminum sulfate is slowly added to a sodium metaaluminate solution at a temperature below 50 °C with stirring to precipitate aluminum hydroxide.[12]
-
Washing: The resulting precipitate is filtered and washed repeatedly with deionized water to remove residual sodium and sulfate ions.[12]
-
Neutralization: The washed aluminum hydroxide is added in batches to a 10-35% aqueous solution of perchloric acid, maintaining the reaction temperature below 70 °C, until the pH of the solution reaches 3-5.[12]
-
Crystallization: The reaction mixture is allowed to stand overnight, filtered, and the filtrate is then concentrated by evaporation and cooled to induce crystallization. The resulting crystals of aluminum perchlorate nonahydrate are collected by filtration.[12]
Thermal Decomposition
Aluminum perchlorate nonahydrate decomposes upon heating. At around 82 °C, it begins to lose water of crystallization.[2] Further heating does not yield the anhydrous form; instead, it leads to decomposition into aluminum oxide.[2] The anhydrous form, when heated to 160 °C, decomposes to an oxyperchlorate, which in turn decomposes to aluminum oxide at approximately 450 °C.[2]
Section 3: Key Applications in Research and Synthesis
Analytical Chemistry: Potentiometric Titrations
Aluminum perchlorate is utilized as a source of Al³⁺ ions in aqueous solutions for analytical studies, such as the determination of complex formation constants by potentiometric titration. This is particularly relevant in environmental and soil chemistry.
One notable application is in the study of the complexation of Al³⁺ with organic ligands like maleate.[13] Potentiometric titration allows for the determination of the stability constants of the resulting aluminum-maleate complexes.
Conceptual Workflow for Potentiometric Titration:
Caption: Workflow for Potentiometric Determination of Complex Formation Constants.
Organic Synthesis: A Versatile Lewis Acid Catalyst
The highly charged Al³⁺ ion in aluminum perchlorate makes it a strong Lewis acid, capable of catalyzing a variety of organic transformations. This is an area of growing interest, as Lewis acid catalysis is a cornerstone of modern organic synthesis, including the synthesis of complex molecules relevant to the pharmaceutical industry.[14][15] While less common than aluminum chloride, aluminum perchlorate offers unique reactivity and solubility profiles.
3.2.1. One-Pot Synthesis of α-Aminophosphonates
A notable application is the use of aluminum perchlorate as a catalyst in the one-pot synthesis of α-aminophosphonates from an aromatic amine, an aryl aldehyde, and a dialkylphosphite under solvent-free conditions.[16] This reaction is significant as α-aminophosphonates are an important class of compounds with a wide range of biological activities. Aluminum perchlorate has been shown to be superior to other catalysts like Mg(ClO₄)₂, BiCl₃, and AlCl₃ for this transformation, particularly with aromatic amines bearing electron-withdrawing substituents.[16]
Hypothetical Experimental Protocol for α-Aminophosphonate Synthesis:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic amine (1 mmol), the aryl aldehyde (1 mmol), and the dialkylphosphite (1 mmol).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of aluminum perchlorate nonahydrate (e.g., 5 mol%).
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
3.2.2. Other Potential Catalytic Applications
By analogy with other metal perchlorates, aluminum perchlorate is a potential catalyst for other Lewis acid-mediated reactions, such as:
-
Friedel-Crafts Reactions: The acylation and alkylation of aromatic rings.[17]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[17]
-
Protection of Alcohols: The formation of tetrahydropyranyl (THP) ethers to protect hydroxyl groups during multi-step syntheses.[17]
Section 4: Safety, Handling, and Disposal
Aluminum perchlorate nonahydrate is a strong oxidizing agent and is corrosive.[18] It poses a significant fire and explosion risk when in contact with combustible materials, reducing agents, or upon heating.[19]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[18] Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[18][19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, flammable materials, and strong acids.[19] Keep the container tightly sealed to prevent absorption of moisture.
-
Spills: Do not use combustible materials like paper towels to clean up spills. Use an inert absorbent such as sand or vermiculite.[20] The spill area should be neutralized and decontaminated.
-
Disposal: Aluminum perchlorate and any materials contaminated with it must be disposed of as hazardous waste according to institutional and local regulations.[19] Do not discard in regular trash or down the drain.
Conclusion
Aluminum perchlorate nonahydrate (CAS No. 81029-06-3) is a multifaceted inorganic compound whose utility extends from fundamental analytical chemistry to advanced organic synthesis. Its well-defined structure as a hexaaquaaluminum(III) complex dictates its behavior as a strong Lewis acid and a source of hydrated Al³⁺ ions. For researchers in drug development and related fields, understanding the properties and applications of such reagents is crucial. While its direct application is not in therapeutics, its role as a catalyst in the formation of biologically relevant scaffolds, such as α-aminophosphonates, underscores its indirect but significant contribution to the broader landscape of medicinal chemistry and chemical synthesis. Proper handling and a thorough understanding of its reactivity are paramount to safely and effectively harnessing its chemical potential in a research setting.
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